2-Hydroxyethylamino-5-nitroanisole

Description

Molecular Formula and Isomeric Forms

2-Hydroxyethylamino-5-nitroanisole possesses the empirical molecular formula C9H12N2O4, representing a well-defined aromatic compound with multiple functional groups. The molecular weight has been consistently reported as 212.20 grams per mole across multiple analytical sources, with some precision variations showing 212.205 for average mass and 212.079707 for monoisotopic mass. The compound maintains a specific structural arrangement with no reported stereoisomers or geometric isomers, as confirmed through comprehensive chemical identification studies.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 2-[(2-methoxy-4-nitrophenyl)amino]ethanol. Alternative chemical names include ethanol, 2-[(2-methoxy-4-nitrophenyl)amino]- and 1-methoxy-2-(β-hydroxyethyl)amino-5-nitro-benzene, reflecting different naming conventions used in chemical databases. The Chemical Abstracts Service registry number 66095-81-6 and European Inventory of Existing Commercial Chemical Substances number 266-138-0 provide unique identifiers for regulatory and commercial purposes.

The molecular composition analysis reveals the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific pattern that determines the compound's chemical behavior. The absence of chiral centers or double bonds capable of geometric isomerism confirms that only one structural form exists for this particular molecular formula.

2D and 3D Structural Analysis

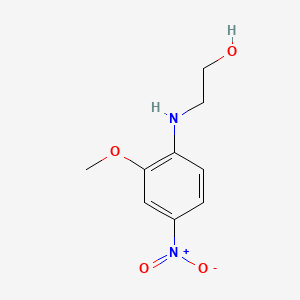

The two-dimensional structural representation of 2-hydroxyethylamino-5-nitroanisole reveals a benzene ring substituted at specific positions with distinct functional groups. The methoxy group (-OCH3) occupies the 2-position relative to the amino linkage, while the nitro group (-NO2) resides at the 5-position, creating a specific substitution pattern that influences the molecule's electronic properties. The hydroxyethylamino chain extends from the primary amine nitrogen, introducing additional hydrogen bonding capability through the terminal hydroxyl group.

Structural analysis using Simplified Molecular Input Line Entry System notation presents the compound as COc1cc(ccc1NCCO)N+[O-], providing a standardized representation for computational applications. The International Chemical Identifier string InChI=1S/C9H12N2O4/c1-15-9-6-7(11(13)14)2-3-8(9)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 offers additional structural specificity for database searches and molecular modeling.

Three-dimensional molecular modeling reveals important conformational features that affect the compound's physicochemical properties. The aromatic ring system maintains planarity, while the ethanol chain exhibits rotational freedom around the carbon-carbon and carbon-nitrogen bonds. The spatial arrangement of the nitro group and methoxy substituent creates specific electronic density distributions that influence reactivity patterns and intermolecular interactions.

The molecular geometry analysis demonstrates that the compound adopts conformations that minimize steric hindrance while maximizing favorable electronic interactions. The hydroxyl group of the ethanol chain can participate in intramolecular hydrogen bonding with appropriate acceptor sites, potentially stabilizing certain conformational arrangements.

Physicochemical Properties (Solubility, Stability, Flammability)

The solubility characteristics of 2-hydroxyethylamino-5-nitroanisole demonstrate selective dissolution behavior depending on the solvent system employed. Water solubility remains limited, with the compound described as slightly soluble in aqueous media due to the hydrophobic aromatic core balanced against hydrophilic functional groups. Organic solvents such as ethanol and dimethyl sulfoxide provide significantly enhanced solubility, facilitating analytical and synthetic applications.

Comprehensive stability testing has revealed important parameters for handling and storage of this compound. Under controlled conditions with protection from light and inert gas atmosphere, the compound maintains satisfactory stability for extended periods. Stability studies conducted in various vehicle systems showed acceptable preservation over four-hour periods at room temperature, with deviations ranging from -4% to 9% depending on the solvent system employed.

| Solvent System | Concentration Range | Stability Period | Deviation from Initial |

|---|---|---|---|

| Dimethyl sulfoxide | 0.1-250 mg/mL | 4 hours | 9% |

| Acetone/olive oil | 5-100 mg/mL | 4 hours | -4% to 6% |

| Carboxymethylcellulose | 1-200 mg/mL | 9 days at 4°C | <1% |

The thermal properties include a melting point range of 83-90°C, with differential scanning calorimetry measurements providing precise values around 84-89.5°C depending on analytical methodology. Boiling point estimations using predictive models suggest temperatures around 354.19°C, though experimental verification remains limited. Flash point data remains unreported in current literature, necessitating careful handling procedures until comprehensive flammability testing is completed.

Flammability characteristics indicate that the solid form presents flammable material properties, requiring appropriate fire prevention measures during handling and storage. The compound's stability profile demonstrates resistance to degradation under neutral pH conditions, though extreme pH environments or exposure to strong oxidizing agents may promote decomposition.

Spectroscopic Identification (NMR, IR, MS)

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation for 2-hydroxyethylamino-5-nitroanisole through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal distinct resonances corresponding to the aromatic protons, methoxy group, and aliphatic chain components. The aromatic region displays signals consistent with the substitution pattern, while the ethanol chain protons appear in their expected chemical shift ranges.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework structure, with signals corresponding to aromatic carbons, the methoxy carbon, and aliphatic carbons of the hydroxyethyl chain. The spectroscopic data alignment with proposed structures validates the molecular architecture and substitution pattern. Chemical identification studies using nuclear magnetic resonance techniques have consistently confirmed structural assignments across multiple analytical batches.

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as fingerprint identification for this compound. The infrared spectrum demonstrates absorption patterns consistent with the functional groups present, including aromatic carbon-hydrogen stretching, nitro group asymmetric and symmetric stretching vibrations, carbon-oxygen stretching from the methoxy group, and hydroxyl group stretching from the terminal alcohol functionality.

Mass spectrometric analysis provides molecular ion confirmation and fragmentation pattern characterization. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the calculated molecular weight. Fragmentation patterns reveal losses consistent with the functional groups present, including methoxy group elimination and nitro group fragmentation. The mass spectroscopic data compatibility with proposed structures supports the molecular formula assignment and structural characterization.

| Spectroscopic Method | Key Diagnostic Features | Structural Confirmation |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic and aliphatic proton patterns | Substitution pattern validation |

| 13C Nuclear Magnetic Resonance | Carbon framework identification | Molecular backbone confirmation |

| Infrared Spectroscopy | Functional group absorption bands | Chemical functionality verification |

| Mass Spectrometry | Molecular ion and fragmentation | Molecular weight and structure validation |

Ultraviolet-visible spectroscopic measurements demonstrate characteristic absorption maxima at 228.0, 264.0, and 400.0 nanometers when measured in 95% ethanol solution. These absorption features reflect the electronic transitions within the aromatic system, influenced by the electron-withdrawing nitro group and electron-donating methoxy and amino substituents. The spectroscopic properties provide valuable analytical parameters for quantitative determination and purity assessment.

Properties

IUPAC Name |

2-(2-methoxy-4-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-15-9-6-7(11(13)14)2-3-8(9)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFVBIGUJAYIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867206 | |

| Record name | 2-Hydroxyethylamino-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66095-81-6 | |

| Record name | 2-[(2-Methoxy-4-nitrophenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66095-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((2-methoxy-4-nitrophenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066095816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethylamino-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methoxy-4-nitrophenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYLAMINO-5-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249S4E2270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethylamino-5-nitroanisole typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyethylamino-5-nitroanisole follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethylamino-5-nitroanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydroxyethylamino-5-aminoanisole .

Scientific Research Applications

Applications in Hair Dyes

Primary Use:

- Semi-Permanent Hair Dyes : The compound is predominantly used as a color precursor in semi-permanent hair dye formulations due to its ability to provide color while being less irritating than other dye components .

Formulation Characteristics:

- It is incorporated into hair dye products to achieve desired shades while minimizing adverse skin reactions. The formulation typically includes 2-hydroxyethylamino-5-nitroanisole at concentrations that ensure effective coloring without compromising safety .

Toxicological Evaluations

The safety profile of 2-hydroxyethylamino-5-nitroanisole has been extensively studied through various toxicological assessments:

Case Studies and Clinical Observations

Several clinical cases have documented allergic reactions associated with the use of hair dyes containing 2-hydroxyethylamino-5-nitroanisole:

- A study reported contact dermatitis linked to this compound among users of hair dye products, highlighting the need for caution in its application despite its low irritant profile .

- Another case documented a reaction specifically to formulations containing this compound, emphasizing the importance of allergy testing prior to use in sensitive individuals .

Regulatory Insights

The European Commission has evaluated the safety of 2-hydroxyethylamino-5-nitroanisole within cosmetic products, concluding that while it can be safely used at specified concentrations, monitoring for potential allergic reactions is essential due to its sensitizing properties .

Mechanism of Action

The mechanism of action of 2-Hydroxyethylamino-5-nitroanisole in hair dye formulations involves its interaction with hair proteins. The compound penetrates the hair shaft and binds to the keratin, resulting in the deposition of color. The nitro group plays a crucial role in the color formation process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hair Dye Formulations

The following compounds share aromatic nitro groups and ethoxylated side chains, making them functionally comparable:

Physicochemical Properties

- Solubility: 2-Hydroxyethylamino-5-nitroanisole: Slightly soluble in water; requires surfactants for dispersion . 3-Methylamino-4-nitrophenoxyethanol: Similar solubility profile due to identical molecular weight and functional groups . 5-Fluoro-2-nitroanisole: Higher lipophilicity due to fluorine substitution, enhancing stability in hydrophobic formulations .

- Reactivity: Nitro groups in all compounds pose combustion risks and may release toxic gases (e.g., NOₓ) under heat . 2-Hydroxyethylamino-5-nitroanisole is uniquely prone to nitrosamine formation when exposed to nitrosating agents, necessitating strict storage guidelines .

Hair Dye Performance

- 2-Hydroxyethylamino-5-nitroanisole: Provides durable color in non-oxidative formulations but requires stabilization against nitrosamine contamination .

- 3-Methylamino-4-nitrophenoxyethanol: Lower regulatory limit (0.15% vs. 0.2%) suggests higher toxicity concerns, possibly due to methylamine metabolic pathways .

Toxicity Profiles

Regulatory and Industry Use

- EU Compliance: Both 2-Hydroxyethylamino-5-nitroanisole and 3-Methylamino-4-nitrophenoxyethanol are restricted to non-oxidative hair dyes with nitrosamine limits (≤50 μg/kg) .

- Synthetic Versatility : 2-Chloro-5-nitroanisole and 5-Fluoro-2-nitroanisole are intermediates in pharmaceutical synthesis but lack cosmetic applications due to halogen-related toxicity .

Research Findings and Gaps

- Nitrosamine Mitigation: Studies on 2-Hydroxyethylamino-5-nitroanisole emphasize the importance of nitrite-free packaging, yet industry adoption remains inconsistent .

- Ecotoxicity Data: Limited information exists on the environmental fate of nitroaromatic hair dyes, warranting further ecotoxicological studies .

Biological Activity

2-Hydroxyethylamino-5-nitroanisole (CAS No. 66095-81-6) is a synthetic compound primarily utilized in the cosmetic industry, particularly in hair dye formulations. Its unique chemical structure, which includes a hydroxyethylamino group and a nitro group attached to an anisole ring, contributes to its biological activity and applications. This article explores the biological activity of 2-hydroxyethylamino-5-nitroanisole, focusing on its genotoxic potential, allergenic properties, and interactions with biological systems.

- Chemical Formula : C₉H₁₃N₃O₃

- Molecular Weight : 197.21 g/mol

- Structure : The compound features both hydrophilic and lipophilic characteristics, allowing it to penetrate hair fibers effectively and impart color.

Genotoxicity Studies

Research has highlighted the genotoxic potential of 2-hydroxyethylamino-5-nitroanisole. Notably, studies using mouse lymphoma cells (L5178Y) assessed its mutagenic effects in the presence and absence of metabolic activation (S9 mix).

| Experiment | Conditions | Observed Effect |

|---|---|---|

| Experiment 1 | Without S9 | No significant increase in mutation frequency |

| Experiment 2 | With S9 | No significant increase in mutation frequency |

Despite these findings, an in vitro micronucleus test indicated that the compound could induce micronuclei formation in human lymphocytes under specific conditions, suggesting it may be clastogenic or aneugenic. The results showed an increase in micronucleated lymphocytes at higher concentrations, particularly with metabolic activation .

Skin Sensitization

The Local Lymph Node Assay (LLNA) evaluated the skin sensitizing potential of 2-hydroxyethylamino-5-nitroanisole. Results demonstrated no significant cutaneous reactions at concentrations below 1%, although some colorations were noted at higher concentrations:

| Concentration (%) | Stimulation Index |

|---|---|

| 0.5 | 1.36 |

| 1 | 0.89 |

| 2.5 | 1.58 |

| 5 | 0.80 |

| 10 | 1.31 |

The study concluded that while there was no positive lymphoproliferative response, caution is warranted due to observed reactions at higher concentrations .

Allergic Reactions

A survey conducted among dermatology patients revealed that contact dermatitis reactions were associated with hair dye ingredients containing 2-hydroxyethylamino-5-nitroanisole. Among tested patients, a notable percentage reported allergic reactions to this compound:

- Positive Reaction Rate : Approximately 0.1% to 2.8% for various components including PPD and PTD.

- Common Symptoms : Itching, redness, and irritation upon application of hair dye products containing this compound .

The primary mechanism by which 2-hydroxyethylamino-5-nitroanisole exerts its biological effects is through its interaction with hair fibers during dyeing processes. The compound diffuses into the hair due to its low molecular size and participates in non-oxidizing dye formulations that provide lasting color without significant irritation compared to other agents.

Research Findings and Case Studies

Several studies have explored the broader implications of using hair dyes containing this compound:

- Case Study on Allergic Reactions : A cohort study involving over 2900 patients indicated that hair dyeing was a frequent cause of allergic contact dermatitis, with specific reactions linked to ingredients like 2-hydroxyethylamino-5-nitroanisole.

- Genotoxicity Assessment : Research utilizing human lymphocytes showed that while the compound did not consistently induce mutations in all assays, certain conditions led to a statistically significant increase in micronuclei formation, warranting further investigation into its long-term safety .

Q & A

Q. What computational models predict biological behavior, and how do they align with empirical data?

Q. Methodological Notes

- Contradiction Analysis : Discrepancies in reported solubility or stability may arise from impurities (e.g., residual ethylene oxide) or analytical method variability (HPLC vs. gravimetry). Cross-validate with orthogonal techniques .

- Advanced Techniques : For mechanistic studies, use isotope-labeled analogs (e.g., 15N-nitro) and time-resolved spectroscopy to track intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.